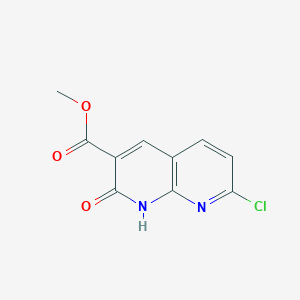

Methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Description

Methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a bicyclic heteroaromatic compound characterized by a naphthyridine core substituted with a chlorine atom at position 7, a ketone group at position 2, and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly in the synthesis of HIV integrase inhibitors and antimicrobial agents . Its synthesis typically involves cyclization reactions, such as the sodium methoxide-mediated cyclization of precursor molecules, followed by functional group modifications like triflate formation and reduction .

The chlorine substituent at position 7 enhances lipophilicity and may improve membrane permeability, while the methyl ester group at position 3 provides a handle for further derivatization, such as amidation or hydrolysis to carboxylic acids .

Properties

IUPAC Name |

methyl 7-chloro-2-oxo-1H-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O3/c1-16-10(15)6-4-5-2-3-7(11)12-8(5)13-9(6)14/h2-4H,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPBEHDVJWFOLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(NC1=O)N=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Intermediates and Starting Materials

The synthesis of methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate hinges on the preparation of its core intermediate, 7-chloro-4-hydroxy-1,8-naphthyridine-3-carboxylic acid . This intermediate is typically synthesized via cyclization reactions that construct the bicyclic naphthyridine ring system. A critical precursor is 2-chloroaniline , which undergoes Gould-Jacobs cyclization with ethoxymethylenemalonate to form the naphthyridine backbone . The chlorine atom at position 7 is introduced during this cyclization step, as the reaction regioselectively places substituents based on the starting aniline’s structure.

Gould-Jacobs Cyclization for Core Formation

The Gould-Jacobs reaction is a cornerstone for synthesizing 1,8-naphthyridine derivatives. In this method:

-

2-Chloroaniline reacts with diethyl ethoxymethylenemalonate in refluxing ethanol to form an enamine intermediate.

-

Thermal cyclization at 180–200°C induces ring closure, yielding 7-chloro-4-hydroxy-1,8-naphthyridine-3-carboxylic acid .

This step achieves the dual purpose of constructing the naphthyridine ring and introducing the chlorine substituent. The reaction’s regioselectivity ensures that the chlorine occupies position 7, critical for subsequent biological activity .

Esterification of the Carboxylic Acid Intermediate

The conversion of the carboxylic acid to the methyl ester is achieved via alkylation with methyl iodide under basic conditions. This method, adapted from US Patent 3,590,036 , involves:

-

Dissolving 7-chloro-4-hydroxy-1,8-naphthyridine-3-carboxylic acid in a mixture of ethanol and water.

-

Adding potassium hydroxide (1.2 equivalents) and methyl iodide (1.5 equivalents).

-

Refluxing the reaction for 48–72 hours to ensure complete esterification .

Reaction Conditions and Yield Optimization

| Parameter | Detail |

|---|---|

| Solvent System | Ethanol:Water (3:1 v/v) |

| Temperature | Reflux (78°C) |

| Reaction Time | 72 hours |

| Yield | 72–84% after recrystallization |

The use of a polar aprotic solvent like dimethylformamide (DMF) can accelerate the reaction but may require stringent purification to remove residual solvents .

Alternative Halogenation Strategies

While the Gould-Jacobs method introduces chlorine during cyclization, alternative routes involve post-cyclization halogenation . For example:

-

Bromination of a pre-formed naphthyridine core using bromine in acetic acid, followed by chloride substitution via a Sandmeyer reaction .

-

Direct electrophilic chlorination using N-chlorosuccinimide (NCS) in the presence of Lewis acids like FeCl3.

However, these methods are less efficient due to competing side reactions and lower regioselectivity compared to the Gould-Jacobs approach .

Purification and Characterization

The final product is purified via column chromatography (silica gel, CH2Cl2/MeOH 98:2) or recrystallization from ethanol. Key characterization data include:

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a chemical compound with the molecular formula C₉H₆ClN₂O₃. It features a naphthyridine core, a bicyclic structure containing nitrogen atoms, and a methyl ester at the carboxylic acid position. This compound has received attention for its potential biological activities and uses in medicinal chemistry.

Potential Applications

- Versatile Functionalization The compound's chemical reactions make it versatile for functionalization, which is essential for studying its biological properties.

- HIV Integrase Inhibitor Research indicates that this compound may act as an inhibitor of HIV integrase, a crucial enzyme in the HIV replication cycle. Derivatives of this compound can show varying degrees of inhibitory potency against HIV integrase, with some exhibiting low nanomolar activity.

- Antibacterial and Antifungal Properties Compounds within this class have demonstrated antibacterial and antifungal properties, making them candidates for further pharmacological development.

Studies on this compound have focused on its interactions with various biological targets. Understanding these interactions is crucial for optimizing the compound's efficacy and minimizing potential side effects.

Structural Similarity

Several compounds share structural similarities with this compound.

| Compound Name | Structure Similarity | Key Features |

|---|---|---|

| Ethyl 7-amino-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | 0.92 | Contains an amino group instead of chlorine |

| 7-Amino-1,8-naphthyridin-2(8H)-one | 0.72 | Lacks the carbonyl at position 2 |

| 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid | 0.71 | Features a phenyl group at position 5 |

| 6-Chloro-1,8-naphthyridin-2(1H)-one | 0.66 | Chlorine substitution at position 6 |

Mechanism of Action

The mechanism of action of methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial and antiviral effects. The exact molecular targets and pathways may vary depending on the specific biological context and the nature of the substituents on the naphthyridine ring .

Comparison with Similar Compounds

Structural Analogues of 1,8-Naphthyridine Derivatives

The following table summarizes key structural and functional differences between methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate and its analogues:

Key Observations:

Substituent Effects :

- Halogenation : The presence of chlorine (Cl) or fluorine (F) at position 7 or 6 increases electrophilicity and resistance to metabolic degradation. For example, the 6-fluoro substituent in Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate enhances antimicrobial potency .

- Ester Groups : Methyl esters (e.g., target compound) are generally more reactive toward hydrolysis than ethyl esters (e.g., Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate), facilitating faster conversion to carboxylic acids for further coupling .

Biological Activity :

- The target compound’s 2-oxo and 7-chloro groups are critical for HIV integrase inhibition, as they mimic natural ligands in enzyme active sites .

- Carboxamide derivatives (e.g., N3-adamantyl compound) exhibit improved target specificity due to bulky substituents that enhance hydrophobic interactions .

Synthetic Utility :

- Compounds with hydroxy or benzyloxy groups (e.g., Methyl 1-(benzyloxy)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate) serve as intermediates for deoxygenation or functionalization at position 4 .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Fluorinated derivatives (e.g., Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate) show prolonged half-lives due to reduced cytochrome P450-mediated oxidation .

Case Study: Ester vs. Amide Derivatives

- This compound can be converted to carboxamides via aminolysis. For example, reaction with 3-chloro-4-fluorobenzylamine yields amide derivatives with enhanced antiviral activity .

- In contrast, ethyl ester analogues (e.g., Ethyl 4-hydroxy-7-methyl-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate) are more stable under physiological conditions, making them preferable for oral formulations .

Biological Activity

Methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (C₉H₆ClN₂O₃) is a compound that has attracted considerable attention due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a naphthyridine core with a methyl ester at the carboxylic acid position. Its molecular weight is approximately 238.63 g/mol. The compound's structure facilitates interactions with various biological targets, making it a candidate for drug development.

Antiviral Activity

Research indicates that this compound exhibits significant inhibitory effects against HIV integrase, an essential enzyme in the HIV replication cycle. Some derivatives of this compound have shown low nanomolar activity against HIV integrase, suggesting potential as an antiviral agent.

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Studies have demonstrated that it possesses notable efficacy against various pathogens. For instance, related compounds have been shown to inhibit bacterial growth with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound interferes with the enzymatic functions necessary for the replication of pathogens.

- Disruption of Cellular Processes : It disrupts essential cellular processes in bacteria by inhibiting specific enzymes involved in cell wall synthesis and metabolism.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Comparative Analysis with Related Compounds

This compound shares structural similarities with other naphthyridine derivatives, which also exhibit varying degrees of biological activity:

| Compound Name | Structure Similarity | Key Features |

|---|---|---|

| Ethyl 7-amino-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | 0.92 | Contains an amino group instead of chlorine |

| 7-Amino-1,8-naphthyridin-2(8H)-one | 0.72 | Lacks the carbonyl at position 2 |

| 6-Chloro-1,8-naphthyridin-2(1H)-one | 0.66 | Chlorine substitution at position 6 |

This table illustrates how slight modifications can lead to different biological activities and properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate?

- Methodological Answer : The compound is typically synthesized via esterification or substitution reactions on the naphthyridine core. For example, microwave-assisted aminolysis of methyl esters (e.g., converting carboxylate esters to carboxamides using amines in DMF under microwave irradiation at 140°C) is a common approach . Chlorination at the 7-position can be achieved using POCl₃ in DMF, followed by purification via silica gel chromatography . Similar protocols for ethyl or benzyl derivatives highlight the adaptability of reaction conditions for functional group modifications .

Q. How is the structural identity of this compound confirmed post-synthesis?

- Methodological Answer : Characterization involves a combination of spectroscopic and crystallographic techniques:

- NMR/IR : ¹H/¹³C NMR and IR spectroscopy validate functional groups and substitution patterns (e.g., carbonyl stretches at ~1700 cm⁻¹, aromatic proton signals in NMR) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, particularly for resolving tautomeric forms or hydrogen-bonding networks .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer : Column chromatography (silica gel, using gradients of ethyl acetate/hexane) is standard. For thermally sensitive derivatives, preparative HPLC or recrystallization (e.g., from ethanol/water mixtures) may improve purity .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions between predicted and observed data (e.g., unexpected NMR shifts) require:

- Multi-technique validation : Cross-check with IR, HRMS, and X-ray data.

- Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts or optimize geometries, aiding in assigning ambiguous signals .

- Tautomer analysis : For dihydro-naphthyridines, dynamic NMR or variable-temperature studies can identify tautomeric equilibria .

Q. What strategies optimize reaction yields for derivatives under conflicting literature conditions?

- Methodological Answer : Systematic parameter screening is essential:

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility for microwave-assisted reactions .

- Catalyst selection : Bases like NaH or Et₃N improve nucleophilic substitution efficiency .

- Temperature control : High-temperature reflux (e.g., 150°C in diphenyl ether) facilitates cyclization, while lower temperatures prevent decomposition .

Q. How can computational tools predict the biological activity of this compound?

- Methodological Answer :

- Molecular docking : Simulate binding to target proteins (e.g., RNase H in HIV-1) using AutoDock or Schrödinger Suite .

- QSAR modeling : Correlate substituent effects (e.g., chloro vs. fluoro groups) with inhibitory activity using descriptors like logP or electrostatic potential .

Q. How should researchers verify purity when commercial sources lack analytical data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.